molecular formula C16H13ClN2S B1682501 Sulazepam CAS No. 2898-13-7

Sulazepam

Cat. No.: B1682501
CAS No.: 2898-13-7
M. Wt: 300.8 g/mol
InChI Key: MWGWTOPCKLQYEU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Sulazepam undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones under specific conditions.

    Reduction: The thione group in this compound can be reduced to a thiol group.

    Substitution: Various nucleophiles can substitute the chlorine atom in the benzodiazepine ring.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzodiazepines .

Scientific Research Applications

Mechanism of Action

Sulazepam exerts its effects by binding to the benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex, which is a ligand-gated chloride channel. By binding to these receptors, this compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects .

Comparison with Similar Compounds

Sulazepam is similar to other benzodiazepines such as diazepam, oxazepam, and desmethyldiazepam. its unique thioamide group distinguishes it from these compounds. This structural difference may contribute to its distinct pharmacokinetic and pharmacodynamic properties .

    Diazepam: A widely used benzodiazepine with similar sedative and anxiolytic properties.

    Oxazepam: Another benzodiazepine derivative with anxiolytic and sedative effects.

    Desmethyldiazepam: A metabolite of diazepam with similar pharmacological properties.

This compound’s uniqueness lies in its thioamide group, which may offer different metabolic and pharmacological profiles compared to its analogs .

Properties

IUPAC Name

7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGWTOPCKLQYEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=S)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046267
Record name Sulazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2898-13-7
Record name Sulazepam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2898-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulazepam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002898137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SULAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ779Q5S0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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